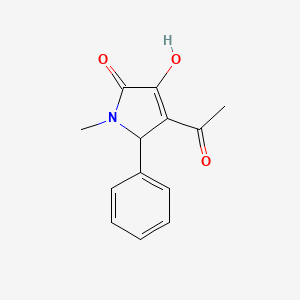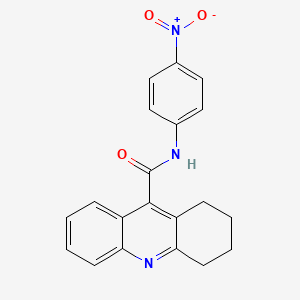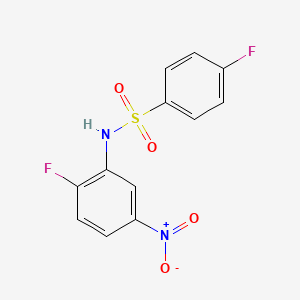![molecular formula C19H28FN3O B5133236 (3R,4R)-1-cyclobutyl-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol](/img/structure/B5133236.png)
(3R,4R)-1-cyclobutyl-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-1-cyclobutyl-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a cyclobutyl group, a fluorophenyl group, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-cyclobutyl-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, often using cyclobutyl halides in the presence of a base.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic aromatic substitution reaction, using a fluorinated aromatic compound and a suitable nucleophile.
Formation of the Piperazine Moiety: The piperazine moiety is formed by reacting the intermediate compound with a piperazine derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed on the fluorophenyl group, converting it to a non-fluorinated phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives of the piperidine ring.
Reduction Products: Non-fluorinated phenyl derivatives.
Substitution Products: Functionalized piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Biology:
Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Receptor Binding: It is investigated for its ability to bind to specific receptors, which could lead to the development of new therapeutic agents.
Medicine:
Drug Development: The compound is studied for its potential as a lead compound in the development of new drugs, particularly for neurological and psychiatric disorders.
Pharmacokinetics: Research is conducted to understand its absorption, distribution, metabolism, and excretion in biological systems.
Industry:
Pharmaceutical Manufacturing: The compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.
Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of (3R,4R)-1-cyclobutyl-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
- (3R,4R)-1-cyclobutyl-4-[4-(2-chlorophenyl)piperazin-1-yl]piperidin-3-ol
- (3R,4R)-1-cyclobutyl-4-[4-(2-bromophenyl)piperazin-1-yl]piperidin-3-ol
- (3R,4R)-1-cyclobutyl-4-[4-(2-methylphenyl)piperazin-1-yl]piperidin-3-ol
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (fluorine, chlorine, bromine, or methyl group).
- Chemical Properties: These structural variations lead to differences in chemical reactivity, solubility, and stability.
- Biological Activity: The presence of different substituents can significantly impact the compound’s binding affinity and selectivity for molecular targets, resulting in varied biological effects.
Propiedades
IUPAC Name |
(3R,4R)-1-cyclobutyl-4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O/c20-16-6-1-2-7-17(16)21-10-12-22(13-11-21)18-8-9-23(14-19(18)24)15-4-3-5-15/h1-2,6-7,15,18-19,24H,3-5,8-14H2/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQHETCVSVAFMQ-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5133157.png)
![4-CHLORO-N-(3-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL)BENZENE-1-SULFONAMIDE](/img/structure/B5133158.png)


![2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B5133179.png)

![N-[2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5133201.png)

![[1-[(4-methoxyphenyl)methyl]triazol-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B5133215.png)
![[1-[[1-(5-Chloropyridin-2-yl)pyrrol-2-yl]methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B5133222.png)
![1-[3-(4-Methylphenyl)-1-adamantyl]-2-pyrrolidin-1-ylethanone;hydrochloride](/img/structure/B5133231.png)
![1-(2-Adamantyl)-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid](/img/structure/B5133232.png)
![1-[4-(Cyanomethyl)phenyl]-3-(4-fluorophenyl)urea](/img/structure/B5133241.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133251.png)
